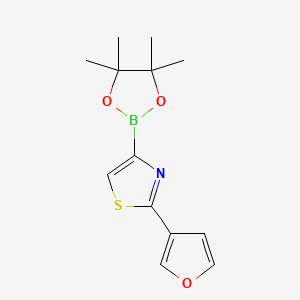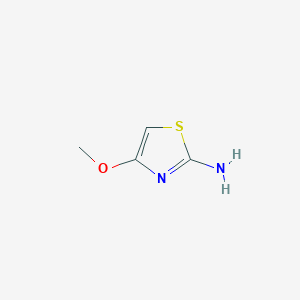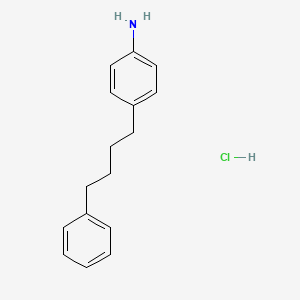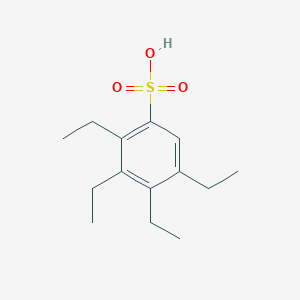![molecular formula C13H21NO5 B13991899 Ethyl 8a-hydroxy-3-oxo-2-propan-2-yl-5,6,7,8-tetrahydro-[1,3]oxazolo[3,2-a]pyridine-2-carboxylate CAS No. 60807-09-2](/img/structure/B13991899.png)
Ethyl 8a-hydroxy-3-oxo-2-propan-2-yl-5,6,7,8-tetrahydro-[1,3]oxazolo[3,2-a]pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-OXAZOLO[3,2-A]PYRIDINE-2-CARBOXYLICACID, HEXAHYDRO-8A-HYDROXY-2-(1-METHYLETHYL)-3-OXO-, ETHYL ESTER is a complex organic compound with a unique structure that includes an oxazolo-pyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5H-OXAZOLO[3,2-A]PYRIDINE-2-CARBOXYLICACID, HEXAHYDRO-8A-HYDROXY-2-(1-METHYLETHYL)-3-OXO-, ETHYL ESTER typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5H-OXAZOLO[3,2-A]PYRIDINE-2-CARBOXYLICACID, HEXAHYDRO-8A-HYDROXY-2-(1-METHYLETHYL)-3-OXO-, ETHYL ESTER can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
5H-OXAZOLO[3,2-A]PYRIDINE-2-CARBOXYLICACID, HEXAHYDRO-8A-HYDROXY-2-(1-METHYLETHYL)-3-OXO-, ETHYL ESTER has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers investigate its effects on various biological systems to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 5H-OXAZOLO[3,2-A]PYRIDINE-2-CARBOXYLICACID, HEXAHYDRO-8A-HYDROXY-2-(1-METHYLETHYL)-3-OXO-, ETHYL ESTER exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile
- 2-Cyano-6-phenyloxazolopiperidine
Uniqueness
5H-OXAZOLO[3,2-A]PYRIDINE-2-CARBOXYLICACID, HEXAHYDRO-8A-HYDROXY-2-(1-METHYLETHYL)-3-OXO-, ETHYL ESTER is unique due to its specific structural features, which confer distinct chemical and biological properties. Its oxazolo-pyridine core and the presence of multiple functional groups make it a versatile compound for various applications.
Propiedades
Número CAS |
60807-09-2 |
|---|---|
Fórmula molecular |
C13H21NO5 |
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
ethyl 8a-hydroxy-3-oxo-2-propan-2-yl-5,6,7,8-tetrahydro-[1,3]oxazolo[3,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C13H21NO5/c1-4-18-11(16)13(9(2)3)10(15)14-8-6-5-7-12(14,17)19-13/h9,17H,4-8H2,1-3H3 |
Clave InChI |
VJUDVOLOTVXIRA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(C(=O)N2CCCCC2(O1)O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-[(Oxiran-2-yl)methoxy]hexan-1-ol](/img/structure/B13991863.png)


![1-({4-[Bis(2-chloroethyl)amino]phenyl}methyl)-4-methylquinolin-1-ium 4-methylbenzene-1-sulfonate](/img/structure/B13991879.png)
![(2-Methylimidazo[1,2-a]pyridin-7-yl)methanol](/img/structure/B13991892.png)





